

1-Chloro-1-propene as a precursor for agrochemicals

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Compound of Interest

Compound Name: 1-Chloro-1-propene

CAS No.: 36472-34-1

Cat. No.: B7767540

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Introduction: The Renaissance of Vinyl Chlorides

1-Chloro-1-propene (1-CP) [CAS: 590-21-6] has historically been viewed as a byproduct of allyl chloride manufacture or a precursor to the soil fumigant 1,3-dichloropropene.[1][2][3] However, in modern agrochemical discovery, it has emerged as a high-value propenyl synthon (

).[1][2]

Its utility lies in its ability to introduce the 1-propenyl moiety—a structural motif critical for the bioactivity of numerous insect pheromones and pyrethroid insecticides—while offering a cost advantage over its bromide or iodide counterparts.[2] Unlike alkyl halides, the vinyl chloride bond in 1-CP is robust, requiring specific activation protocols (e.g., Ni-catalyzed cross-coupling or Lithium-halogen exchange) to unlock its reactivity.[1][2]

This guide details the strategic application of 1-CP as a building block, providing validated protocols for its transformation into complex agrochemical intermediates.[2]

Agrochemical Applications & Mechanism

Stereoselective Synthesis of Insect Pheromones

Insect pheromones, particularly conjugated dienes (e.g., codling moth pheromones), require precise stereocontrol of the alkene geometry. 1-CP exists as distinct cis (

) and trans (

) isomers. By isolating or enriching the desired isomer of 1-CP, chemists can transfer this stereochemistry intact into the final molecule via cross-coupling reactions.[2]

- Mechanism: Palladium- or Nickel-catalyzed cross-coupling (Heck or Kumada) allows the coupling of 1-CP with alkyl or aryl halides/organometallics with retention of configuration.[1][2]
- Example: Synthesis of

(Codling moth pheromone precursor) via coupling of

-1-chloro-1-propene with a functionalized alkyl metal species.

Structural Modification of Fungicides

The propenyl group serves as a lipophilic tail that can modulate the metabolic stability and membrane permeability of active ingredients (AIs). 1-CP is used to introduce this group onto aromatic scaffolds (e.g., in strobilurin or triazole analogs) via Kumada Coupling.[2]

Experimental Protocols

Protocol A: Nickel-Catalyzed Kumada Coupling

Use Case: Introducing the 1-propenyl group onto an aromatic ring (e.g., for herbicide/fungicide synthesis).[1][2]

Principle: Vinyl chlorides are generally inert to direct Grignard formation but are excellent electrophiles for Nickel-catalyzed coupling with Aryl Grignard reagents.[1][2] This method avoids the need to synthesize the unstable 1-propenyl Grignard.[2]

Reagents:

- Aryl Magnesium Bromide (ArMgBr) [1.0 M in THF][2]
- **1-Chloro-1-propene** (1-CP) [1.2 equivalents][1][2]
- Catalyst:
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (0.5 - 1.0 mol%)[2]
- Solvent: Anhydrous THF

Step-by-Step Methodology:

- Catalyst Loading: In a flame-dried 3-neck flask under Nitrogen, suspend (0.5 mol%) in anhydrous THF.
- Substrate Addition: Add **1-Chloro-1-propene** (1.2 eq) to the catalyst suspension. Cool the mixture to 0°C.
- Coupling: Add the ArMgBr solution dropwise via a pressure-equalizing addition funnel over 30 minutes. Note: The reaction is exothermic. Maintain internal temperature <10°C to prevent homocoupling.
- Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by GC-MS for the consumption of the Aryl Grignard.[2]
- Quench: Cool to 0°C and carefully quench with saturated aqueous .
- Workup: Extract with MTBE (methyl tert-butyl ether). Wash organics with brine, dry over , and concentrate.
- Purification: Distill or flash chromatograph to isolate the 1-propenylarene.[1][2]

Critical Control Point: The stereochemistry of the starting 1-CP is largely retained (>95%) under these conditions. Ensure the starting material isomer ratio matches your target requirements.

Protocol B: Lithium-Halogen Exchange (Preparation of 1-Propenyllithium)

Use Case: Generating a nucleophilic propenyl species for addition to aldehydes/ketones (e.g., Pheromone synthesis).[1][2]

Principle: Direct reaction of 1-CP with Magnesium is sluggish.[1][2] Lithium-halogen exchange using

-BuLi or

-BuLi is the preferred method to generate the vinyl lithium species, which traps electrophiles efficiently.[1][2]

Reagents:

- **1-Chloro-1-propene (1-CP)** [1.0 eq][1][2][3]
- **-Butyllithium (1.4 M in cyclohexane)** [2.0 eq][1][2]
- **Electrophile (e.g., Benzaldehyde)** [0.9 eq][2]
- **Solvent: Anhydrous THF/Ether (4:1)**

Step-by-Step Methodology:

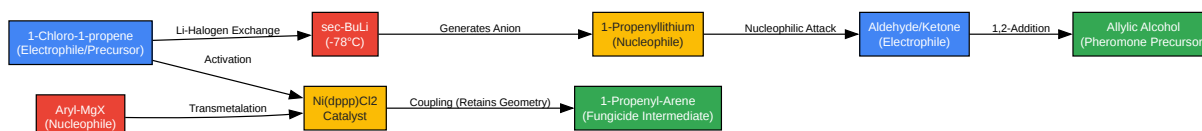
- **Cryogenic Setup:** Cool a solution of 1-CP in anhydrous THF/Ether to -78°C (Dry ice/Acetone bath).
- **Lithiation:** Add

-BuLi dropwise over 20 minutes. Caution: Pyrophoric reagent.[1][4]
- **Incubation:** Stir at -78°C for 1 hour. The solution will turn yellow/orange, indicating the formation of 1-propenyllithium.[2]
- **Trapping:** Add the electrophile (dissolved in THF) slowly to the lithiated species at -78°C.
- **Warming:** Stir for 1 hour at -78°C, then remove the cooling bath and allow to warm to 0°C.

- Quench: Quench with water/HCl (1M). Extract and purify as standard.

Visualization of Reaction Pathways

The following diagram illustrates the divergent synthetic pathways for **1-Chloro-1-propene**, highlighting its dual role as an electrophile (Kumada) and a nucleophile precursor (Lithiation).



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Caption: Divergent synthetic utility of **1-Chloro-1-propene** in agrochemical synthesis.[1][2]

Safety & Handling Data

Parameter	Specification	Handling Precaution
Boiling Point	35-36°C	Extremely Volatile. Store in a fridge (+4°C).[1][2] Open containers only in a fume hood.
Flammability	Flash Point < -4°C	High Fire Risk. Ground all glassware.[1][2] Use spark-proof tools.
Toxicity	Acute Tox (Oral/Inhal)	Suspected carcinogen. Wear chemically resistant gloves (PVA or Viton).
Stability	Polymerizable	Contains stabilizers (often epoxides). Check for polymerization before distillation.

Isomer Management: Commercial 1-CP is often a mixture of cis (

) and trans (

) isomers.[2]

- Boiling Points:

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- Separation: Fractional distillation is possible but difficult due to close boiling points. For high stereopurity applications, catalytic isomerization or stereoselective synthesis of the precursor is recommended.

References

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